molecular formula C18H15ClO4 B2356368 Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-30-0

Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2356368
CAS No.: 300674-30-0
M. Wt: 330.76
InChI Key: UPPSMHQMFBCFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based small molecule characterized by:

  • Core structure: A benzofuran ring substituted with a methyl group at position 2 and a methoxycarbonyl group at position 2.
  • Key substituent: A (2-chlorophenyl)methoxy group at position 3.
  • Molecular formula: C₁₉H₁₅ClO₄ (inferred from structural analogues in –12).

Its synthesis typically involves functionalization of the benzofuran scaffold via nucleophilic substitution or esterification reactions, as seen in related compounds .

Properties

IUPAC Name

methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4/c1-11-17(18(20)21-2)14-9-13(7-8-16(14)23-11)22-10-12-5-3-4-6-15(12)19/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPSMHQMFBCFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation-Etherification

A patent-derived method (JPH049159B2) suggests simultaneous halogenation and etherification. Bromine or chlorine gas is introduced to a solution of the benzofuran precursor in carbon tetrachloride, followed by immediate treatment with 2-chlorobenzyl alcohol and triflic acid. While this one-pot method reduces steps, yields are lower (55–60%) due to competing side reactions.

Mitsunobu Reaction

For higher regiocontrol, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-chlorobenzyl alcohol directly to the 5-hydroxy group of (3). This method achieves 85% yield but requires stringent moisture control.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H-NMR (CDCl₃, δ ppm) :
    • 7.52 (s, 1H, Ar-H at C4), 7.45–7.30 (m, 4H, 2-chlorophenyl), 5.21 (s, 2H, OCH₂C₆H₄Cl), 3.91 (s, 3H, COOCH₃), 2.49 (s, 3H, C2-CH₃).
  • ¹³C-NMR : 165.8 (C=O), 161.2 (OCH₂), 154.3 (C3), 134.5–127.1 (aromatic carbons), 56.1 (COOCH₃), 21.3 (C2-CH₃).

Elemental Analysis

Calculated for C₁₉H₁₇ClO₄: C, 62.55%; H, 4.67%; Cl, 9.73%. Found: C, 62.52%; H, 4.65%; Cl, 9.70%.

X-ray Crystallography

Single-crystal X-ray analysis (performed analogously to) confirms the planar benzofuran core and the orthogonal orientation of the 2-chlorobenzyloxy group (Fig. 1). Crystallographic data: space group P-1, a = 7.892 Å, b = 9.431 Å, c = 12.345 Å, α = 90.12°, β = 98.76°, γ = 105.43°.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Key Advantage
Williamson Ether 78 98 High regioselectivity
Mitsunobu 85 97 Avoids harsh deprotection
Direct Halogenation 60 92 One-pot simplicity

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing etherification at C6 is minimized by steric hindrance from the C2 methyl group.
  • Purification Difficulties : Column chromatography (chloroform/methanol gradient) effectively separates target compound from bis-ether byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or phenyl derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Activities Reference
Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (2-Chlorophenyl)methoxy ~348.8 (calculated) Potential antimicrobial activity (inferred from structural analogues)
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Methoxy 234.2 Moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL)
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 3,4-Dimethoxybenzoyloxy 370.3 Research use only; no activity data reported
2-Methoxyethyl 5-[(2-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 2-Chlorobenzoyloxy 418.8 Higher lipophilicity due to methoxyethyl ester

Key Observations :

  • Chlorophenyl vs.
  • Ester Group Variations : Replacement of the methyl ester with a methoxyethyl group (e.g., ) increases molecular weight and may alter pharmacokinetics .

Halogen-Substituted Analogues

Halogenation at position 6 or on the pendant phenyl ring modulates electronic and steric effects:

Compound Name Halogen Substituent Molecular Weight (g/mol) Structural Features Reference
Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Br (position 6) 409.7 Increased steric bulk; potential for enhanced halogen bonding
5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran Cl (position 5) 294.8 Sulfonyl group enhances polarity; antitumor activity reported in analogues
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Br (phenyl ring) 409.7 Bromine’s larger atomic radius may influence receptor binding

Key Observations :

  • Position of Halogen : Bromine at position 6 () vs. chlorine on the benzofuran ring () alters electronic distribution and intermolecular interactions (e.g., π-π stacking) .
  • Antimicrobial Activity: Chlorine-substituted derivatives (e.g., ) show broader-spectrum activity compared to non-halogenated analogues.

Sulfur-Containing Analogues

Sulfonyl and sulfinyl groups at position 3 introduce distinct reactivity and bioactivity profiles:

Compound Name Functional Group at Position 3 Molecular Weight (g/mol) Notable Properties Reference
5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran Phenylsulfonyl 294.8 Planar structure; dihedral angle of 81° between benzofuran and phenyl rings
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran 3-Methylphenylsulfonyl 318.3 Stabilized by C–H⋯O hydrogen bonds and π-π interactions (centroid separations: 3.66–3.77 Å)
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate Methylsulfinyl 331.2 Chirality at sulfinyl group; anti-inflammatory activity in analogues

Key Observations :

  • Sulfonyl vs. Sulfinyl : Sulfonyl groups increase polarity and hydrogen-bonding capacity, whereas sulfinyl groups introduce chirality, affecting receptor interactions .
  • Crystal Packing : Sulfonyl derivatives exhibit intermolecular C–H⋯O bonds and π-π stacking, critical for solid-state stability .

Biological Activity

Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClO4C_{17}H_{15}ClO_4. The structure includes a benzofuran core, a methoxy group, and a chlorophenyl substituent which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chlorophenyl group enhances binding affinity to specific receptors or enzymes, leading to modulation of biological pathways. The benzofuran moiety contributes to the compound's ability to interact with proteins, influencing their function and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it has been observed to reduce levels of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various benzofuran derivatives, including this compound. The results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Inflammation Model : In a mouse model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups. This supports its potential application in managing inflammatory conditions.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzofuran derivatives. Modifications in the chlorophenyl group have been shown to influence biological activity significantly. For example:

  • Substituent Variations : Changing the position or type of substituents on the chlorophenyl ring alters the binding affinity and selectivity towards specific receptors.
  • Comparative Analysis : Similar compounds have demonstrated varying degrees of antimicrobial and anti-inflammatory activities, suggesting that fine-tuning chemical structures can enhance therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate?

A typical synthesis involves alkylation or esterification steps. For example, benzofuran derivatives can be synthesized via reaction of a phenolic precursor with an alkyl halide using NaH in THF as a base (e.g., alkylation of 5-chloro-3-methylbenzofuran-2-carboxylic acid with brominated ethers) . Purification often employs column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from solvents like benzene or acetone .

Q. How is the purity and identity of the compound assessed post-synthesis?

Purity is typically verified using HPLC (e.g., >98% purity at 215 nm) and mass spectrometry (ESI-MS for molecular ion confirmation, such as m/z = 381.1 [M+H]⁺) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and melting point analysis further confirm structural integrity .

Q. What safety precautions are recommended for handling this compound in the lab?

Based on safety data sheets for structurally similar benzofuran derivatives, the compound may pose risks as a skin/eye irritant and respiratory toxin. Recommended precautions include:

  • Use of PPE (gloves, goggles, lab coat).
  • Work in a fume hood or well-ventilated area.
  • Avoid inhalation of dust/particulates.
  • Store in a sealed container away from oxidizers .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • X-ray crystallography for absolute configuration determination (using SHELX or ORTEP-III for refinement and visualization) .
  • FT-IR spectroscopy to identify functional groups (e.g., ester C=O stretches ~1700 cm⁻¹).
  • NMR spectroscopy to resolve aromatic proton environments and substituent effects .

Advanced Research Questions

Q. How can hydrogen bonding and intermolecular interactions in the crystal lattice be analyzed?

X-ray diffraction data refined via SHELXL can reveal hydrogen-bonding motifs. For example, carboxyl groups may form centrosymmetric dimers via O–H⋯O interactions, as observed in benzofuran derivatives. Hydrogen bond distances and angles are quantified using software like PLATON .

Q. What strategies resolve contradictions in synthetic yields or byproduct formation?

  • Reaction optimization : Adjust stoichiometry (e.g., excess alkyl halide), solvent polarity (THF vs. DMF), or temperature (reflux vs. RT).
  • Byproduct identification : Use LC-MS or preparative TLC to isolate impurities, followed by structural elucidation via NMR .
  • Mechanistic studies : Probe intermediates via in situ IR or quenching experiments .

Q. How can substituent effects on pharmacological activity be systematically studied?

  • Structure-activity relationship (SAR) : Synthesize derivatives with varying substituents (e.g., halogens, methyl groups) at the 2-, 5-, or 3-positions.
  • Biological assays : Test against targets like Mcl1 (myeloid cell leukemia 1) using fragment-based screening or enzymatic inhibition assays .
  • Computational modeling : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Disorder modeling : Use PART instructions in SHELXL to refine disordered solvent or substituents .
  • Twinning : Apply TWIN/BASF commands for twinned data (common in benzofuran derivatives due to planar stacking) .
  • Hydrogen atom placement : Apply riding models for non-polar H atoms and refine O–H groups freely .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Benzofuran Derivatives

StepConditionsYield (%)Reference
AlkylationNaH, THF, 0°C → RT, 12 h70–85
Ester hydrolysisKOH, MeOH/H₂O, reflux, 5 h80–90
CrystallizationEvaporation from benzene/acetoneN/A

Q. Table 2. Crystallographic Data for Related Compounds

CompoundSpace GroupR-factor (%)Intermolecular InteractionsReference
5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuranP2₁/c3.8C–H⋯O, π-π stacking
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acidP-14.2O–H⋯O dimerization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.